

Application Notes and Protocols for AZ-5104 in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is an active, demethylated metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a potent, irreversible inhibitor of EGFR, including sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1][3] AZ-5104 also shows activity against wild-type EGFR.[3][4] These characteristics make AZ-5104 a valuable tool for preclinical cancer research, particularly in the context of non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. This document provides detailed application notes and protocols for the use of AZ-5104 in xenograft mouse models.

Data Presentation

Table 1: Summary of AZ-5104 Dosage in Xenograft Mouse Models

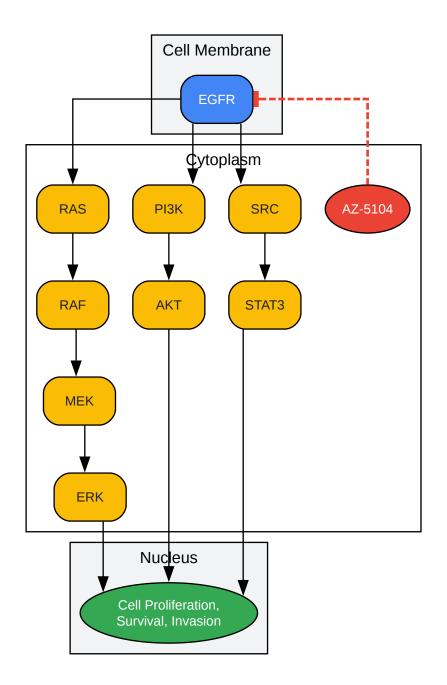


Xenograft Model	Tumor Type	Dosage	Administration Route	Observed Effects
NCI-H1975	Non-Small Cell Lung Cancer (NSCLC) with EGFR T790M mutation	0.1–25 mg/kg (for pEGFR reduction studies)	Oral	Reduction in phosphorylated EGFR (pEGFR) [3][5]
Patient-Derived Xenograft (PDX) - LXF2478	NSCLC with M766_A767insA SV mutation	25 mg/kg/day	Oral	Significant tumor growth inhibition[6]
Patient-Derived Xenograft (PDX) - LU0387	NSCLC with H773_V774insN PH mutation	50 mg/kg/day	Oral	Significant tumor growth inhibition[6]
C/L858R and C/L+T mice	Not Specified	5 mg/kg/day	Not Specified	Effective in shrinking tumors[1][2]

Signaling Pathway

AZ-5104 exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and invasion. The two major downstream pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Additionally, EGFR activation can lead to the activation of the SRC-STAT3 pathway, which is also implicated in tumor progression. **AZ-5104**'s inhibition of EGFR phosphorylation blocks these downstream signals.





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Figure 1: EGFR signaling pathway inhibited by AZ-5104.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

Methodological & Application





This protocol describes the establishment of a subcutaneous xenograft model using cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., NCI-H1975)
- 6-8 week old female immunodeficient mice (e.g., athymic nude or SCID mice)
- Sterile phosphate-buffered saline (PBS)
- Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
- Syringes and needles (27-30 gauge)
- Animal anesthesia (e.g., isoflurane or ketamine/xylazine)
- Clippers
- 70% ethanol

Procedure:

- Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using standard trypsinization methods and wash them with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.
- Animal Preparation: Anesthetize the mouse using an approved anesthetic method. Shave a small area on the flank or back of the mouse where the injection will be performed.
- Cell Implantation: Wipe the injection site with 70% ethanol. Subcutaneously inject 100 μ L of the cell suspension (containing 2 x 10⁶ cells) into the prepared site.
- Monitoring: Monitor the mice regularly for tumor growth. Tumors should become palpable within 1-3 weeks. Once tumors are established, proceed with the treatment protocol.



Protocol 2: AZ-5104 Administration and Tumor Measurement

This protocol details the administration of AZ-5104 and the monitoring of tumor growth.

Materials:

- AZ-5104
- Vehicle for oral administration (e.g., 1% Polysorbate 80 in water)[3]
- · Oral gavage needles
- Calipers
- Animal scale

Procedure:

- Drug Preparation: Prepare a stock solution of **AZ-5104** in a suitable solvent. On the day of administration, dilute the stock solution to the desired final concentration with the vehicle.
- Animal Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **AZ-5104** orally via gavage at the desired dosage (e.g., 5, 25, or 50 mg/kg) once daily. The control group should receive the vehicle only.
- Tumor Measurement: Measure the tumor dimensions (length and width) using calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Endpoint: Continue the treatment for the duration specified in the study design or until the tumors in the control group reach a predetermined endpoint size. At the end of the study,

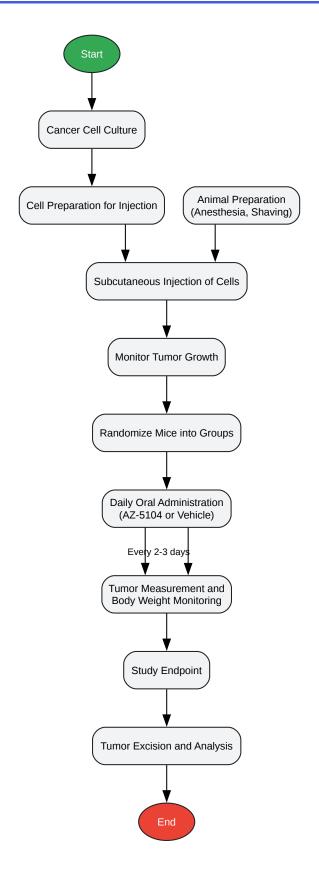


euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for a xenograft study using AZ-5104.





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Figure 2: Experimental workflow for an AZ-5104 xenograft study.



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